molecular formula C21H25NO B12590386 Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- CAS No. 648928-57-8

Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-

Cat. No.: B12590386
CAS No.: 648928-57-8
M. Wt: 307.4 g/mol
InChI Key: ZTRZXTFZUZGZOB-UHFFFAOYSA-N
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Description

Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl-: is a spiro compound characterized by a unique bicyclic structure where two rings share a single atom. This compound is part of a broader class of spiro compounds known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- typically involves a multi-step process. One common method includes the condensation of substituted isatins with 1,3-diketone compounds in the presence of a catalyst. For example, a mild and efficient synthetic route has been developed using graphene oxide-supported dicationic ionic liquid as a heterogeneous catalyst in aqueous media . This method yields high purity products with excellent isolated yields within a short reaction time.

Industrial Production Methods

Industrial production of Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions is optimized to ensure high yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiroxanthene derivatives, while reduction could produce spirohydrocarbons .

Scientific Research Applications

Melanin-Concentrating Hormone Receptor Antagonists

Research has identified spiro-piperidine derivatives, including spiro[piperidine-3,9'-[9H]xanthene], as potent antagonists of the melanin-concentrating hormone 1 receptor (MCH-1R). One notable derivative demonstrated an IC(50) value of 0.09 nM at hMCH-1R, indicating its high potency and selectivity. This suggests potential therapeutic applications in obesity and metabolic disorders where MCH signaling plays a critical role .

c-Met Inhibitors

Another area of interest is the compound's role as a c-Met inhibitor. c-Met is a receptor tyrosine kinase involved in various cancers. Studies have shown that spiro[indoline-3,4'-piperidine]-2-ones exhibit inhibitory activity against c-Met, making them promising candidates for cancer therapeutics . The structure-activity relationship (SAR) studies have highlighted the importance of substituents on the piperidine ring in enhancing activity against this target.

Synthesis and Structural Insights

The synthesis of spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- typically involves multi-step processes that include cyclization reactions. The unique spirocyclic framework allows for the incorporation of various functional groups, which can be tailored to optimize biological activity.

Case Study 1: Optimization of MCH-1R Antagonists

In a study focused on optimizing MCH-1R antagonists, researchers synthesized a series of derivatives based on the spiro-piperidine scaffold. The modifications led to enhanced binding affinity and selectivity towards MCH-1R, demonstrating the scaffold's versatility in drug design .

Case Study 2: c-Met Inhibitory Activity

A series of spiro[indoline-3,4'-piperidine]-2-one derivatives were synthesized and tested for c-Met inhibition. The results indicated that specific substitutions significantly improved their inhibitory potency, validating the potential of this structural class in anticancer therapy .

Summary of Applications

Application AreaDescriptionNotable Findings
Melanin-Concentrating Hormone AntagonistsPotent antagonists for treating obesity and metabolic disordersIC(50) value of 0.09 nM at hMCH-1R
c-Met InhibitorsPotential candidates for cancer treatment by inhibiting receptor tyrosine kinase c-MetEnhanced activity with specific structural modifications

Mechanism of Action

The mechanism of action of Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[fluorene-9,9’-xanthene]
  • Spiro[indoline-3,9’-xanthene]
  • Spiro[acridine-9,9’-xanthene]
  • Spiro[pyrrolidine-3,9’-xanthene]

Uniqueness

Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties.

Biological Activity

Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- is a compound characterized by its unique spirocyclic structure, which consists of a piperidine ring and a xanthene moiety. This structural configuration imparts distinct chemical properties that enhance its biological activity, making it a subject of interest in medicinal chemistry and drug development.

Anticancer Activity

Research indicates that Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrate its potential as an anticancer agent, particularly against breast and renal cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, although the precise pathways remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on derivatives of Spiro[piperidine-3,9'-[9H]xanthene] reveal that modifications to the functional groups significantly influence its biological activity. For example, the introduction of hydroxyl groups has been shown to enhance mu-opiate agonist activity in related xanthene derivatives, suggesting a potential avenue for optimizing the pharmacological profile of Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- can be engineered to avoid adverse central nervous system effects while maintaining effective permeability across biological membranes. This is crucial for ensuring that the compound can effectively reach its targets without causing unwanted side effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-, a comparative analysis with structurally similar compounds is presented below:

Compound NameSimilarityUnique Features
Spiro[fluorene-9,9’-xanthene]0.85Fluorene backbone enhances electronic properties
Spiro[indoline-3,9’-xanthene]0.83Indoline structure may influence biological activity
Spiro[acridine-9,9’-xanthene]0.80Acridine moiety associated with DNA intercalation
Spiro[pyrrolidine-3,9’-xanthene]0.78Pyrrolidine ring offers different reactivity patterns

This table highlights how Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- stands out due to its specific interactions and potential applications in drug discovery.

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer efficacy of Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-, researchers observed a notable reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound was administered at varying concentrations over a period of 48 hours, with results indicating an IC50 value in the micromolar range, suggesting potent cytotoxicity.

Case Study 2: Opiate Activity

Another study focused on the derivative modifications of xanthene-spiropiperidine compounds found that specific substitutions could lead to enhanced mu-opiate receptor activity. These findings indicate that further exploration of Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-'s derivatives could yield compounds with improved analgesic properties while minimizing side effects associated with traditional opiates .

Properties

CAS No.

648928-57-8

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

1-butylspiro[piperidine-3,9'-xanthene]

InChI

InChI=1S/C21H25NO/c1-2-3-14-22-15-8-13-21(16-22)17-9-4-6-11-19(17)23-20-12-7-5-10-18(20)21/h4-7,9-12H,2-3,8,13-16H2,1H3

InChI Key

ZTRZXTFZUZGZOB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC2(C1)C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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